Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 105219-75-8
VCID: VC20797566
InChI: InChI=1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15)
SMILES: CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol

Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate

CAS No.: 105219-75-8

Cat. No.: VC20797566

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate - 105219-75-8

Specification

CAS No. 105219-75-8
Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
IUPAC Name methyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
Standard InChI InChI=1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15)
Standard InChI Key HAHGFZCGLMLOCV-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C
Canonical SMILES CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator